molecular formula C6H4N2OS B3040518 Oxazolo[4,5-B]pyridine-2-thiol CAS No. 211949-57-4

Oxazolo[4,5-B]pyridine-2-thiol

Cat. No. B3040518
M. Wt: 152.18 g/mol
InChI Key: BRSZJWYJYOGBGK-UHFFFAOYSA-N
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Description

Oxazolo[4,5-B]pyridine-2-thiol is an organic compound with the molecular weight of 152.18 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical and dyestuff fields .


Synthesis Analysis

The compound can be synthesized by the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate . Another method involves starting from 2-aminophenol/2-aminopyridin-3-ol in three steps via cyclization, alkylation followed by reaction with various aromatic azides using click chemistry approach .


Molecular Structure Analysis

The structure of Oxazolo[4,5-B]pyridine-2-thiol has been confirmed by PMR, IR, and mass spectra . The thione form was established with the help of x-ray diffraction and PMR spectroscopy .


Chemical Reactions Analysis

The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo pyrano [2,3-b]pyridine are reported. A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .


Physical And Chemical Properties Analysis

Oxazolo[4,5-B]pyridine-2-thiol is a solid at room temperature . It has a boiling point of 241-243°C . The compound’s InChI code is 1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Oxazolo[4,5-b]pyridine derivatives have been identified as having significant anti-inflammatory and analgesic activities. Some of these compounds exhibit comparable efficacy to phenylbutazone or indomethacin, but without causing irritation in the gastrointestinal tract that is often associated with acidic anti-inflammatory compounds (Clark et al., 1978).

Antimicrobial Activity

A series of oxazolo[4,5-b]pyridine-2-thiol derivatives have demonstrated antimicrobial activity against various bacterial strains and pathogenic fungi. Some compounds in this series were synthesized and tested for their effectiveness against E. coli, P. aeruginosa, S. aureus, S. pyogenus, and different fungi, showing promising results (Gour et al., 2021).

Molecular Docking and Dynamics

Oxazolo[4,5-b]pyridine derivatives have been the subject of molecular docking and dynamics studies. These compounds have been evaluated for their interactions with the DNA gyrase enzyme, indicating potential applications in understanding molecular interactions and designing new therapeutic agents (Celik et al., 2021).

Fluorescence Properties

The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives has been studied. These compounds exhibit charge transfer character in their fluorescence, indicating potential uses in the development of new dyes and fluorescence-based applications (Mac et al., 2007).

Anticancer Activity

Some oxazolo[4,5-b]pyridine derivatives have been synthesized and tested for their anticancer activities. These compounds demonstrated good anticancer activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers, highlighting their potential as promising anticancer agents (Kokkiligadda et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Oxazolo[4,5-B]pyridine-2-thiol are not available, it’s worth noting that similar compounds have been studied for their antimicrobial activities . This suggests potential future research directions in exploring its biological activities and applications in pharmaceutical fields.

properties

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSZJWYJYOGBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)O2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993241
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazolo[4,5-B]pyridine-2-thiol

CAS RN

7243-02-9
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Monier, D Abdel-Latif, A El-Mekabaty… - Synthetic …, 2020 - Taylor & Francis
The present study describes recent advances in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. The main sections included the …
Number of citations: 12 www.tandfonline.com
TK Venkatachalam, GK Pierens… - Letters in Organic …, 2010 - ingentaconnect.com
Synthesis of piperazinyl-substituted oxazolopyridine and benzoxazole was achieved in three steps starting from aminophenol and carbon disulfide. Condensation of aminophenols with …
Number of citations: 5 www.ingentaconnect.com
X Liu, M Liu, W Xu, MT Zeng, H Zhu, CZ Chang… - Green …, 2017 - pubs.rsc.org
An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols and benzimidazoline-2-thiones by cyclization of 2-aminothiophenols, 2-…
Number of citations: 58 pubs.rsc.org
K Shibuya, K Kawamine, T Miura, C Ozaki… - Bioorganic & Medicinal …, 2018 - Elsevier
We describe our molecular design of aortic-selective acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also abbreviated as SOAT) inhibitors, their structure–activity relationships (…
Number of citations: 11 www.sciencedirect.com
AL Moure, G Narula, F Sorrentino… - Journal of Medicinal …, 2020 - ACS Publications
Screening of a GSK-proprietary library against intracellular Mycobacterium tuberculosis identified 1, a thioalkylbenzoxazole hit. Biological profiling and mutant analysis revealed that this …
Number of citations: 11 pubs.acs.org
A Aswani, B Pavani, V Sravani, YJ Reddy - 2023 - wjpr.s3.ap-south-1.amazonaws.com
The propargylamine moiety gained a lot of attention in the fields of medicinal chemistry and pharmaceuticals due to its wide range of applications stemming from its chemical reactivity …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

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